molecular formula C14H21NO2 B4634819 N-(4-butylphenyl)-2-ethoxyacetamide

N-(4-butylphenyl)-2-ethoxyacetamide

Cat. No.: B4634819
M. Wt: 235.32 g/mol
InChI Key: QSXDVGMEBSSGPR-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-ethoxyacetamide is an acetamide derivative characterized by a 4-butylphenyl group attached to the nitrogen atom and a 2-ethoxy substituent on the acetyl moiety.

Properties

IUPAC Name

N-(4-butylphenyl)-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-5-6-12-7-9-13(10-8-12)15-14(16)11-17-4-2/h7-10H,3-6,11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXDVGMEBSSGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-ethoxyacetamide typically involves the reaction of 4-butylaniline with ethyl 2-chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-butylaniline attacks the carbonyl carbon of ethyl 2-chloroacetate, resulting in the formation of the amide bond. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-butylphenyl)-2-ethoxyacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(4-butylphenyl)-2-ethoxyacetamide with structurally related acetamides from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₁₄H₂₁NO₂ 235.33 Butyl (C₄H₉), Ethoxy (OCH₂CH₃) Intermediate in heterocyclic synthesis
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide C₁₈H₁₉NO₅ 329.35 Ethoxy, Formyl (CHO), Methoxy (OCH₃) Precursor for polymers or bioactive molecules
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide C₁₇H₁₇NO₃ 283.32 Acetyl (COCH₃), o-Tolyl (C₆H₄CH₃) Material synthesis; higher reactivity due to acetyl
N-(4-Hydroxyphenyl)acetamide C₈H₉NO₂ 151.16 Hydroxyl (OH) Pharmaceuticals (e.g., paracetamol analogs)
N-(2-Methoxy-4-nitrophenyl)acetamide C₉H₁₀N₂O₄ 210.19 Methoxy, Nitro (NO₂) Electron-withdrawing nitro group aids electrophilic substitution
2-(4-tert-butylphenoxy)-N-[(2-ethoxyphenyl)methyl]acetamide C₂₂H₂₈NO₃ 354.47 tert-Butyl, Ethoxybenzyl Bulky tert-butyl enhances steric hindrance

Key Comparative Findings

Lipophilicity and Solubility :

  • The butyl group in this compound increases lipophilicity compared to hydroxyl (e.g., N-(4-hydroxyphenyl)acetamide) or nitro substituents . This property may favor passive diffusion in biological systems.
  • Ethoxy vs. Methoxy : Ethoxy (OCH₂CH₃) is less polar than methoxy (OCH₃), reducing water solubility but improving lipid bilayer penetration .

Reactivity and Synthetic Utility :

  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, facilitating nucleophilic substitution. In contrast, the ethoxy group in the target compound is electron-donating, directing reactions to specific positions .
  • Steric Effects : Bulky substituents like tert-butyl () hinder reactions at the aromatic ring, whereas the linear butyl chain in the target compound offers moderate steric accessibility.

Biological and Material Applications: N-(4-Hydroxyphenyl)acetamide derivatives are foundational in pharmaceuticals (e.g., paracetamol) due to hydroxyl's hydrogen-bonding capacity . Acetylated analogs (e.g., ) exhibit higher reactivity in acyl transfer reactions, useful in polymer chemistry. The target compound’s butyl-ethoxy combination may optimize bioavailability in drug design while serving as a versatile intermediate for heterocycles like thienopyrimidines (see ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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